1-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-2,2-dimethylbutan-1-one
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Overview
Description
1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLBUTAN-1-ONE is a complex organic compound that features a piperazine and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLBUTAN-1-ONE typically involves multiple steps:
Formation of Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative through cyclization reactions.
Coupling with Piperidine: The piperazine derivative is then coupled with a piperidine moiety. This can be achieved through nucleophilic substitution reactions.
Final Assembly:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLBUTAN-1-ONE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or piperidine derivatives.
Scientific Research Applications
1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLBUTAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceutical agents due to its potential biological activity.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for industrial purposes.
Mechanism of Action
The mechanism of action of 1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLBUTAN-1-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target specific enzymes or receptors in the body, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLBUTAN-1-ONE
- **1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLBUTAN-1-ONE derivatives
Uniqueness
The uniqueness of 1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLBUTAN-1-ONE lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H32ClN3O2 |
---|---|
Molecular Weight |
406.0 g/mol |
IUPAC Name |
1-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2,2-dimethylbutan-1-one |
InChI |
InChI=1S/C22H32ClN3O2/c1-4-22(2,3)21(28)26-10-8-17(9-11-26)20(27)25-14-12-24(13-15-25)19-7-5-6-18(23)16-19/h5-7,16-17H,4,8-15H2,1-3H3 |
InChI Key |
KYRDYXGGZHTGAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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